molecular formula C17H13NO2 B12516887 5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol

5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol

Cat. No.: B12516887
M. Wt: 263.29 g/mol
InChI Key: YRSOXYVELWTHAE-UHFFFAOYSA-N
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Description

5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol: is an organic compound that features a quinoline moiety attached to a benzene ring substituted with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Ethenyl Group: The quinoline derivative is then reacted with an appropriate aldehyde or ketone to introduce the ethenyl group via a condensation reaction.

    Formation of the Benzene-1,3-diol:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to dihydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as fluorescence or conductivity.

Biology and Medicine:

    Antimicrobial Agents: The quinoline moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.

    Antioxidants: The hydroxyl groups provide antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Sensors: Its fluorescence properties make it suitable for use in chemical sensors and imaging applications.

Mechanism of Action

The mechanism of action of 5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol involves its interaction with various molecular targets:

    Antimicrobial Activity: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes in microbial cells.

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

    Resveratrol: 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol, known for its antioxidant properties.

    Quinoline Derivatives: Various quinoline-based compounds used in medicinal chemistry for their antimicrobial and anticancer activities.

Uniqueness:

    Combination of Quinoline and Benzene-1,3-diol: The unique combination of the quinoline moiety with the benzene-1,3-diol structure imparts both antimicrobial and antioxidant properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

5-(2-quinolin-4-ylethenyl)benzene-1,3-diol

InChI

InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H

InChI Key

YRSOXYVELWTHAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O

Origin of Product

United States

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